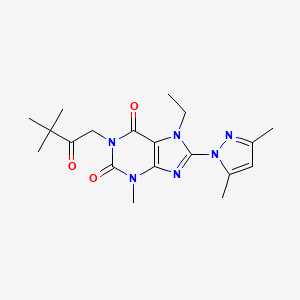
2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Radioligand Development for A2B Adenosine Receptors
One application of derivatives related to the compound is in the development of radioligands for A2B adenosine receptors. For instance, MRE 2029-F20 is a selective antagonist ligand for A2B adenosine receptors. It was developed for use as a radioligand by synthesizing and tritiation of its precursor, providing a tool for the pharmacological characterization of the human A2B adenosine receptor subtype. This development is crucial for understanding the role of A2B receptors in various physiological and pathological processes (Baraldi et al., 2004).
Coordination Complexes and Antioxidant Activity
Another area of application is in the synthesis of coordination complexes with potential antioxidant activity. Pyrazole-acetamide derivatives have been synthesized and used to construct novel Co(II) and Cu(II) coordination complexes. These complexes were characterized and analyzed for their antioxidant activities through various assays, demonstrating significant antioxidant properties. The research highlights the role of hydrogen bonding in the self-assembly process of these complexes (Chkirate et al., 2019).
Synthesis and Antimicrobial Activity
Derivatives of this compound class have also been explored for their antimicrobial properties. The synthesis of new heterocycles incorporating the antipyrine moiety, including pyrazole-acetamide derivatives, has been investigated. These compounds have been tested and evaluated for their antimicrobial activities, highlighting the potential of such derivatives in developing new antimicrobial agents (Bondock et al., 2008).
Herbicidal Application
In agricultural research, derivatives of chloroacetamide, which share structural similarities with the compound , have been studied for their herbicidal efficacy. These studies explore the inhibition of fatty acid synthesis in certain plant species, providing insights into the development of selective herbicides for controlling annual grasses and broad-leaved weeds (Weisshaar & Böger, 1989).
Molecular Conformations and Crystal Structures
Research has also focused on understanding the molecular conformations and crystal structures of related compounds. Studies on different molecular conformations co-existing in certain acetamide derivatives reveal insights into hydrogen bonding in zero, one, and two dimensions, contributing to the field of crystallography and molecular design (Narayana et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-2,6-dioxo-7-propan-2-ylpurin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O3/c1-8(2)22-12-13(18-15(22)23-10(4)6-9(3)19-23)20(5)16(26)21(14(12)25)7-11(17)24/h6,8H,7H2,1-5H3,(H2,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAWODPNHAXMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2714651.png)
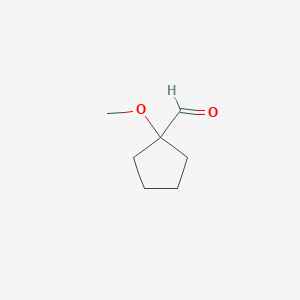

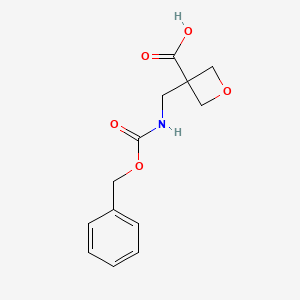
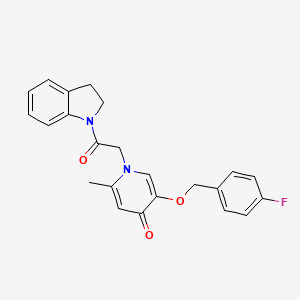
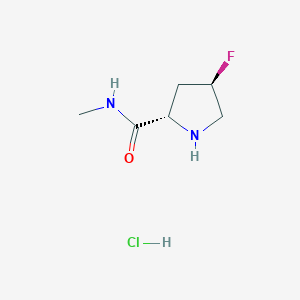
![2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2714659.png)

![4-[4-(2-Chlorophenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2714661.png)
![6-Tert-butyl-2-[1-[2-(3,5-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2714662.png)
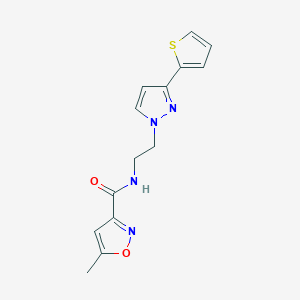
![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2714666.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(phenyl)methyl]nicotinamide](/img/structure/B2714669.png)
